2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
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Overview
Description
1,3,4-Oxadiazole derivatives, which include compounds similar to the one you’re asking about, are known for their wide range of biological activities . They are frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives . The reaction is usually monitored by thin layer chromatography in a toluene–acetone solvent system .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is often studied using techniques like 1H NMR and 13C NMR spectroscopy . The presence of the 1,3,4-oxadiazole ring affects the physicochemical and pharmacokinetic properties of the compounds .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse and depend on the specific compound and conditions . For example, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can be analyzed using techniques like IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about functional groups present in the compound .Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties . Specifically, derivatives of this compound have demonstrated effectiveness against C. albicans and A. clavatus fungal strains, as well as E. coli and P. aeruginosa bacterial strains .
Antifungal Activity
In addition to its antibacterial properties, the compound has also shown antifungal activity . It has been found to be effective against Rhizoctonia solani , a fungus that poses a significant threat to global agriculture .
Nematocidal Activity
The compound has shown moderate nematocidal activity against Meloidogyne incognita , a species of root-knot nematode that is a major pest in agriculture .
Antibacterial Activity Against Xanthomonas Oryzae
Certain derivatives of the compound have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) , bacteria that cause serious diseases in rice .
Potential Use in Pesticides
Given its antimicrobial, antifungal, and nematocidal activities, the compound has potential use in the development of efficient and low-risk chemical pesticides .
Inhibitors of Angiogenesis
Some 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thiones derivatives of the compound are designed as inhibitors of angiogenesis targeting VEGFR2 .
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole cores have been reported to exhibit a broad biological activity spectrum .
Mode of Action
It’s worth noting that 1,3,4-oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . The interaction of Oprea1_731437 with its targets and the resulting changes would depend on the specific biological activity exhibited by this compound.
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that Oprea1_731437 may interact with multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that Oprea1_731437 may induce various molecular and cellular changes.
Future Directions
properties
IUPAC Name |
2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c10-7(14)5-16-9-13-12-8(15-9)6-1-3-11-4-2-6/h1-4H,5H2,(H2,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEMGFUGBMGHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide |
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